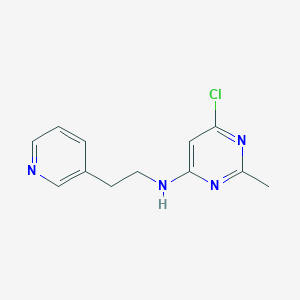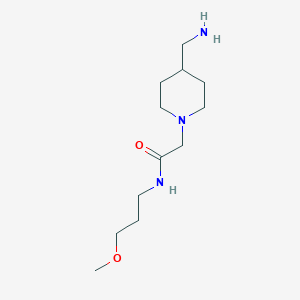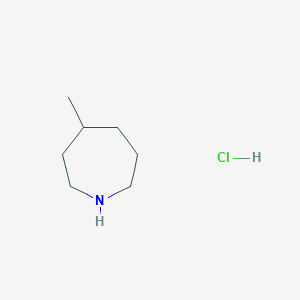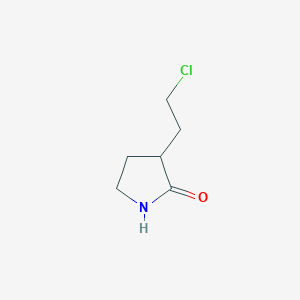
3-(2-氯乙基)吡咯烷-2-酮
描述
3-(2-Chloroethyl)pyrrolidin-2-one, also known as 3-(2-chloroethyl)-2-pyrrolidinone, is a chemical compound with the molecular formula C6H10ClNO and a molecular weight of 147.6 g/mol . This compound is a derivative of pyrrolidin-2-one and is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the pyrrolidinone ring. It is widely used as a solvent and intermediate in various scientific experiments, research, and industrial applications.
科学研究应用
3-(2-Chloroethyl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs and other bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
Target of Action
Pyrrolidin-2-ones, a class of compounds to which 3-(2-chloroethyl)pyrrolidin-2-one belongs, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1476) and melting point (102-103°C) are known , which could influence its pharmacokinetic properties.
Result of Action
Pyrrolidin-2-ones are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3-(2-chloroethyl)pyrrolidin-2-one may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
3-(2-Chloroethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used. The reactions are usually performed in organic solvents like dichloromethane or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Amines or other reduced derivatives.
相似化合物的比较
3-(2-Chloroethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
2-Pyrrolidinone: A parent compound without the chloroethyl group, used as a solvent and intermediate in various applications.
N-Ethylpyrrolidone: A derivative with an ethyl group instead of a chloroethyl group, used as a solvent and in the synthesis of pharmaceuticals.
3-Iodopyrrolidin-2-one: A derivative with an iodine atom instead of a chlorine atom, used in the synthesis of drugs, dyes, and pigments.
The uniqueness of 3-(2-chloroethyl)pyrrolidin-2-one lies in its specific reactivity due to the presence of the chloroethyl group, which allows for unique substitution reactions and the formation of specific derivatives .
属性
IUPAC Name |
3-(2-chloroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLZLLXUCXDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


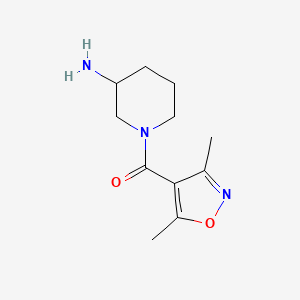
![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)

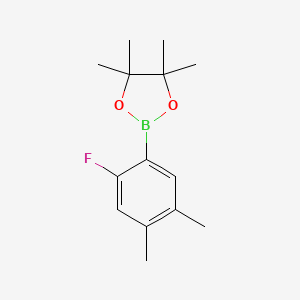
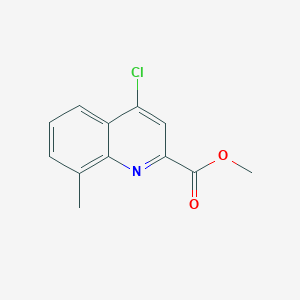
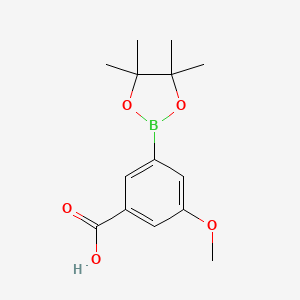
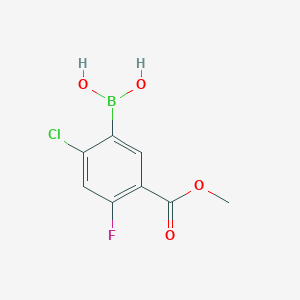
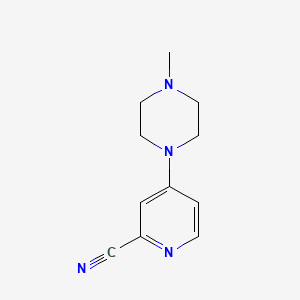
![6-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1465784.png)
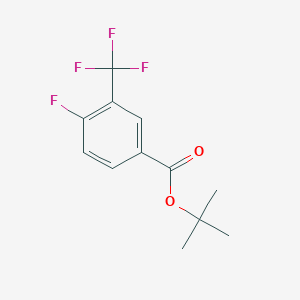
![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)
